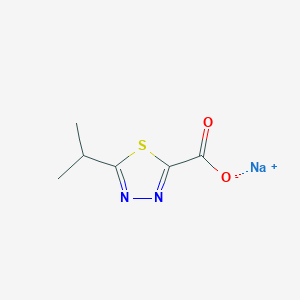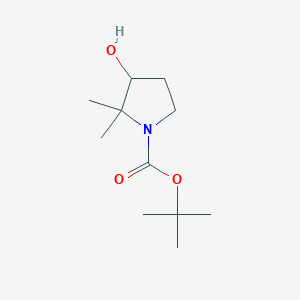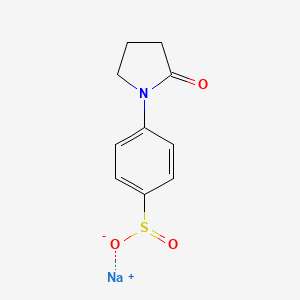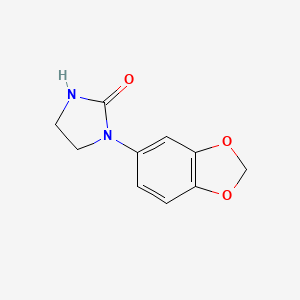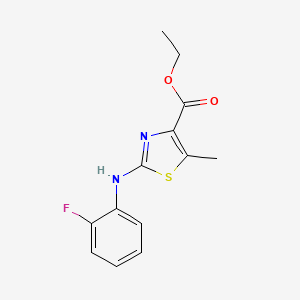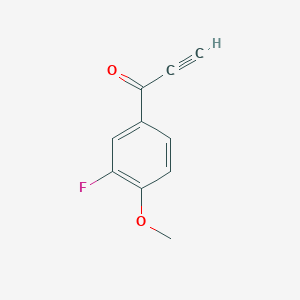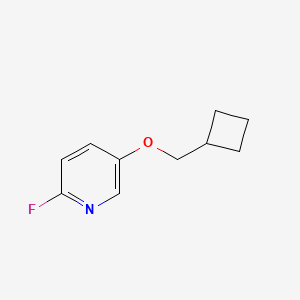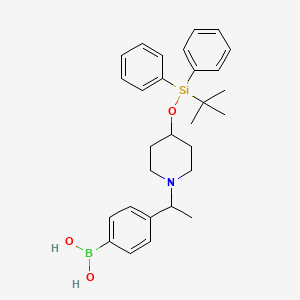
(4-(1-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)ethyl)phenyl)boronic acid
概要
説明
(4-(1-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)ethyl)phenyl)boronic acid is a boronic acid derivative that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound, with the molecular formula C29H38BNO3Si and a molecular weight of 487.5 g/mol, is used as an intermediate in the synthesis of various drug molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)ethyl)phenyl)boronic acid typically involves multiple steps, starting from readily available precursors. The process often includes the protection of functional groups, formation of the piperidine ring, and subsequent introduction of the boronic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency, minimize waste, and ensure consistent quality. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters are employed to streamline the production process.
化学反応の分析
Types of Reactions
(4-(1-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)ethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding alcohols or ketones.
Reduction: Formation of the corresponding amines or hydrocarbons.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction can produce amines or hydrocarbons.
科学的研究の応用
(4-(1-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)ethyl)phenyl)boronic acid has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and chemical products.
作用機序
The mechanism of action of (4-(1-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)ethyl)phenyl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design. The compound’s effects are mediated through its binding to target proteins or enzymes, modulating their activity and downstream signaling pathways.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative with similar reactivity but lacking the piperidine and silyl groups.
(4-(1-(4-Hydroxy)piperidin-1-yl)ethyl)phenyl)boronic Acid: A structurally related compound with a hydroxyl group instead of the tert-butyldiphenylsilyl group.
Uniqueness
(4-(1-(4-((Tert-butyldiphenylsilyl)oxy)piperidin-1-yl)ethyl)phenyl)boronic acid is unique due to its combination of functional groups, which confer specific reactivity and binding properties. The presence of the tert-butyldiphenylsilyl group enhances its stability and lipophilicity, making it a valuable intermediate in the synthesis of complex molecules.
特性
IUPAC Name |
[4-[1-[4-[tert-butyl(diphenyl)silyl]oxypiperidin-1-yl]ethyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38BNO3Si/c1-23(24-15-17-25(18-16-24)30(32)33)31-21-19-26(20-22-31)34-35(29(2,3)4,27-11-7-5-8-12-27)28-13-9-6-10-14-28/h5-18,23,26,32-33H,19-22H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRDRUKVBFFNHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)N2CCC(CC2)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38BNO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (1R,2R,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B1408266.png)
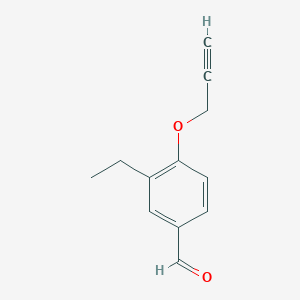
![Tert-butyl 4-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperazine-1-carboxylate](/img/structure/B1408268.png)
![(2R,3R)-2,3-dihydroxy-3-[(2-methoxyphenyl)carbamoyl]propanoic acid](/img/structure/B1408269.png)
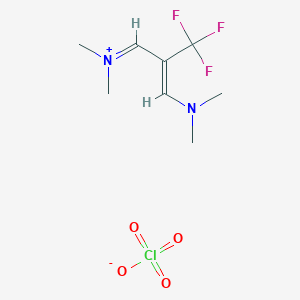
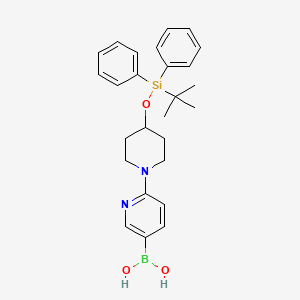
![2-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1408276.png)
